molecular formula C16H15F4NO4S B2464512 N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797891-97-4

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2464512
CAS RN: 1797891-97-4
M. Wt: 393.35
InChI Key: HPOVRFFLQYQMAK-UHFFFAOYSA-N
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Description

“N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C15H11F4NO2 . It has a molecular weight of 313.25 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 391.9±42.0 °C and a predicted density of 1.332±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa is 13.52±0.46 .

Scientific Research Applications

Synthesis and Biochemical Evaluation

One study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Synthesis and Bioactivity Studies

Another research effort synthesized new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for cytotoxicity, tumor specificity, and carbonic anhydrase inhibition, demonstrating interesting cytotoxic activities and strong inhibition of human cytosolic isoforms (H. Gul et al., 2016).

Enantioselective Fluorination

Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) showed its use as a sterically demanding electrophilic fluorinating reagent, improving enantioselectivity of the products in specific fluorination reactions, which is significant for developing enantioselective synthesis methods (H. Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties was synthesized and evaluated for their cyclooxygenase-2 inhibitory activities, providing insights into the development of new anti-inflammatory drugs (M. Pal et al., 2003).

Crystal Structures

The study on crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed the influence of supramolecular architecture on the formation of two-dimensional and three-dimensional structures, respectively (V. Z. Rodrigues et al., 2015).

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO4S/c1-24-15(11-3-2-4-12(17)9-11)10-21-26(22,23)14-7-5-13(6-8-14)25-16(18,19)20/h2-9,15,21H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVRFFLQYQMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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